N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide
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Overview
Description
N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bipyridine and benzamide units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Substitution: The bromine atom in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields bipyridinium salts, while nucleophilic substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives with tailored properties .
Scientific Research Applications
N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide has a wide range of scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that influence the compound’s reactivity and biological activity . These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 3,3’-bipyridine . These compounds share the bipyridine core structure but differ in the position of the nitrogen atoms and the substituents attached to the pyridine rings.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide is unique due to the specific combination of the bipyridine moiety with the benzamide structure. This unique arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-25-15-6-7-17(20)16(10-15)19(24)23-12-14-5-3-9-22-18(14)13-4-2-8-21-11-13/h2-11H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLLICNILYFIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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